molecular formula C15H12Cl2N2O2S B2828704 1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-51-9

1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2828704
CAS No.: 886923-51-9
M. Wt: 355.23
InChI Key: PMTGSWJYNPUJJA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and biological research. The compound features a benzimidazole core scaffold, a 3,4-dichlorobenzyl group at the N-1 position, and a key methylsulfonyl substituent at the 2-position. This molecular architecture is closely related to a class of compounds studied for their potential and diverse biological activities. The methylsulfonyl functional group is a notable pharmacophore that can influence a molecule's electronic distribution, lipophilicity, and its ability to form hydrogen bonds, thereby modulating its and interaction with biological targets. Benzimidazole derivatives are a well-established privileged structure in drug discovery due to their ability to mimic purine bases, allowing them to interact with various enzymes and receptors. They are frequently investigated for their and other pharmacological properties. Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, as well as a candidate for to explore structure-activity relationships (SAR). This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment. For a comprehensive list of analytical data, handling guidelines, and regulatory information, please contact our technical support team.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c1-22(20,21)15-18-13-4-2-3-5-14(13)19(15)9-10-6-7-11(16)12(17)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTGSWJYNPUJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the 3,4-dichlorobenzyl group: This step involves the alkylation of the benzimidazole core with 3,4-dichlorobenzyl chloride under basic conditions.

    Addition of the methylsulfonyl group: The final step involves the sulfonylation of the benzimidazole derivative with methylsulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzyl chloride position, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its possible therapeutic effects.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The benzimidazole core can interact with various enzymes or receptors, modulating their activity.

    Disruption of cellular processes: The compound may interfere with essential cellular processes, leading to antimicrobial or antifungal effects.

    Formation of reactive intermediates: The compound can form reactive intermediates that interact with cellular components, leading to its biological effects.

Comparison with Similar Compounds

Substituent Variations in Benzimidazole Derivatives

The table below compares key structural features, synthesis methods, and biological activities of related compounds:

Compound Name Substituents (Position) Molecular Weight Purity Key Biological Activity Reference
Target Compound 3,4-Dichlorobenzyl (1), -SO₂CH₃ (2) 357.22* >98% Not explicitly reported
1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (11) 3,4-Dichlorobenzyl (1), -NH₂ (2) 292.04 >98% Precursor for further derivatization
N-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetamide (23) 3,4-Dichlorobenzyl (1), -NHCOCH₃ (2) 350.08 >98% Not explicitly reported
2-[(3,4-Dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole 3,4-Dichlorobenzyl-sulfonyl (2) 457.37 N/A Not reported
1-Cyclohexyl-5-(methylsulfonyl)-1H-benzo[d]imidazole (23) Cyclohexyl (1), -SO₂CH₃ (5) N/A N/A Anticancer (HepG2 inhibition)
6-Chloro-1-(4-chlorobenzyl)-2-(3,4-dichlorophenyl)-1H-benzo[d]imidazole (3u) 4-Chlorobenzyl (1), 3,4-dichlorophenyl (2) 446.68 N/A Antibacterial (Gram-positive)

*Calculated molecular weight based on formula C₁₅H₁₁Cl₂N₂O₂S.

Key Structural Differences and Implications

Position of Sulfonyl Group :

  • The target compound’s methylsulfonyl group at position 2 contrasts with compound 23 in , where the sulfonyl is at position 4. Position 2 is adjacent to the benzimidazole nitrogen, which may enhance hydrogen-bonding interactions in biological systems compared to position 5 .

Chlorine Substitution Patterns :

  • The 3,4-dichlorobenzyl group in the target compound differs from the 4-chlorobenzyl and 3,4-dichlorophenyl substituents in compound 3u (). The ortho-chloro substituents may increase lipophilicity, enhancing membrane permeability .

Core Heterocycle Modifications :

  • Compound 339277-09-7 () replaces the benzimidazole core with a simpler imidazole ring but retains the 3,4-dichlorobenzyl-sulfonyl motif. This simplification reduces molecular weight but may compromise aromatic stacking interactions .

Biological Activity

1-(3,4-Dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound characterized by a benzo[d]imidazole core. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, particularly the dichlorobenzyl and methylsulfonyl groups, contribute to its chemical reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Cl2N2O2SC_{15}H_{14}Cl_2N_2O_2S with a molecular weight of approximately 357.25 g/mol. The presence of the dichlorobenzyl group enhances lipophilicity, which may facilitate better membrane penetration and biological activity. The methylsulfonyl group can affect solubility and reactivity, making the compound suitable for various applications in medicinal chemistry.

PropertyValue
Molecular FormulaC15H14Cl2N2O2SC_{15}H_{14}Cl_2N_2O_2S
Molecular Weight357.25 g/mol
StructureChemical Structure

Antimicrobial Activity

Compounds with benzo[d]imidazole structures have shown significant antimicrobial properties. Preliminary studies indicate that this compound exhibits notable activity against various pathogens:

  • Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.
  • Candida albicans : Demonstrated antifungal activity.

In a study comparing several benzimidazole derivatives, compounds similar to this compound were evaluated for their minimum inhibitory concentration (MIC) against common bacterial strains. The results indicated promising antibacterial effects with MIC values ranging from 12.5 μg/ml to 100 μg/ml against various Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has also highlighted the anticancer potential of benzimidazole derivatives. In vitro studies have shown that such compounds can inhibit cancer cell proliferation by targeting specific cellular pathways:

  • Mechanism of Action : Similar compounds have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Cell Lines Tested : Various studies have utilized cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) to assess the cytotoxic effects of these compounds.

Case Studies

A comprehensive review of benzimidazole derivatives revealed that modifications to the core structure can significantly enhance biological activity. For instance:

  • Study on Antimicrobial Activity : Jain et al. synthesized derivatives and evaluated their antimicrobial efficacy using the cylinder wells diffusion method against E. coli and B. subtilis. Compounds demonstrated varying degrees of activity compared to standard drugs like Norfloxacin .
  • Anticancer Studies : In a separate investigation, derivatives showed IC50 values in the low micromolar range against cancer cell lines, indicating substantial potential for further development .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:

  • Targets : Enzymes involved in bacterial cell wall synthesis and receptors in cancer cells.
  • Findings : These studies suggest that the compound may effectively bind to active sites, potentially inhibiting target enzyme functions or receptor activities .

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole, and how is purity confirmed?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Alkylation : Reacting 2-mercaptobenzimidazole with 3,4-dichlorobenzyl chloride in a polar solvent (e.g., ethanol) under basic conditions (e.g., KOH) to form the 1-(3,4-dichlorobenzyl) intermediate.
  • Sulfonylation : Oxidizing the thioether group to a sulfonyl group using hydrogen peroxide or a similar oxidizing agent.
    Purification is achieved via flash column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). Purity is confirmed using 1^1H NMR (to verify substituent integration) and LCMS (to assess molecular weight and absence of byproducts) .

Q. What initial biological screening assays are recommended for evaluating this compound?

  • Methodological Answer : Prioritize the following assays:
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 for liver cancer) to determine IC50_{50} values.
  • Enzyme Inhibition : Fluorometric or colorimetric assays targeting enzymes like pteridine reductase (for antiparasitic activity) or Bcl-2 (for anticancer potential).
    Standardize assays using positive controls (e.g., albendazole for antimicrobials, doxorubicin for cytotoxicity) .

Q. What are the key structural features affecting its chemical reactivity?

  • Methodological Answer : Critical structural elements include:
  • Benzimidazole Core : The aromatic system allows π-π stacking interactions and hydrogen bonding.
  • 3,4-Dichlorobenzyl Group : Electron-withdrawing Cl atoms enhance electrophilic substitution resistance but facilitate nucleophilic attacks at the benzyl position.
  • Methylsulfonyl Group : Acts as a polar leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols).
    Reactivity can be probed via substitution reactions under basic conditions or oxidation/reduction studies .

Advanced Research Questions

Q. How does the methylsulfonyl group influence bioactivity compared to ethylsulfonyl analogs?

  • Methodological Answer : The smaller methylsulfonyl group enhances:
  • Membrane Permeability : Reduced steric hindrance compared to ethylsulfonyl analogs improves cellular uptake.
  • Enzyme Binding : Molecular docking studies suggest stronger interactions with hydrophobic pockets in targets like Bcl-2 due to optimal van der Waals contacts.
    Comparative SAR studies should synthesize both analogs and evaluate potency in enzyme inhibition assays (e.g., IC50_{50} shifts) and pharmacokinetic profiles (e.g., logP measurements) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : To address discrepancies:
  • Reproduce Assays : Use identical strain/cell lines and standardized protocols (e.g., CLSI guidelines for antimicrobials).
  • Dose-Response Analysis : Test a broad concentration range to identify off-target effects at higher doses.
  • Orthogonal Assays : Confirm anticancer activity via apoptosis markers (e.g., caspase-3 activation) and antimicrobial effects via time-kill curves.
    Cross-reference data with structural analogs to isolate substituent-specific effects .

Q. What computational methods aid in understanding its interaction with Bcl-2 for breast cancer applications?

  • Methodological Answer : Leverage:
  • Molecular Docking : Tools like AutoDock Vina to predict binding poses in the Bcl-2 hydrophobic groove.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories (e.g., using GROMACS).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide optimization.
    Validate predictions with mutagenesis studies on key Bcl-2 residues (e.g., Phe101, Tyr105) .

Q. How can reaction conditions be optimized for regioselective modifications of the benzimidazole core?

  • Methodological Answer : Strategies include:
  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic attacks to specific positions.
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during sulfonylation.
  • Catalytic Systems : Employ copper(I)-catalyzed click chemistry for triazole linkages at the C2 position (e.g., azide-alkyne cycloaddition) .

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